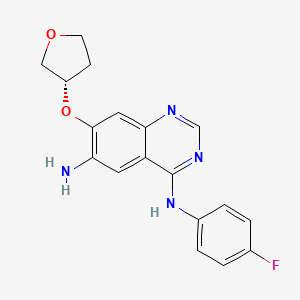
N1,N1'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with dimethylcarbamoyl groups and linked to oxalamide groups bearing chloropyridinyl moieties. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) typically involves multiple steps:
Formation of the cyclohexane core: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or dienes.
Introduction of dimethylcarbamoyl groups: Dimethylcarbamoyl chloride is reacted with the cyclohexane core under basic conditions to introduce the dimethylcarbamoyl groups.
Attachment of oxalamide groups: The oxalamide groups are introduced through a condensation reaction between oxalic acid derivatives and amines.
Incorporation of chloropyridinyl moieties: The final step involves the coupling of chloropyridinyl groups to the oxalamide functionalities using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-bromopyridin-2-YL)oxalamide): Similar structure with bromopyridinyl groups instead of chloropyridinyl groups.
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-methylpyridin-2-YL)oxalamide): Similar structure with methylpyridinyl groups instead of chloropyridinyl groups.
Uniqueness
N1,N1’-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) is unique due to the presence of chloropyridinyl groups, which can impart distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets and improved stability under specific conditions.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-4-(dimethylcarbamoyl)cyclohexyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N7O5/c1-32(2)23(37)12-3-6-15(28-19(33)21(35)30-17-7-4-13(24)10-26-17)16(9-12)29-20(34)22(36)31-18-8-5-14(25)11-27-18/h4-5,7-8,10-12,15-16H,3,6,9H2,1-2H3,(H,28,33)(H,29,34)(H,26,30,35)(H,27,31,36)/t12-,15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMSEMAYKRRLDL-VBNZEHGJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl)NC(=O)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl)NC(=O)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B8236580.png)

![2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8236593.png)

![1-[(3R)-3-[4-amino-1-oxido-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-ium-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B8236635.png)
![6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B8236642.png)
![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)
